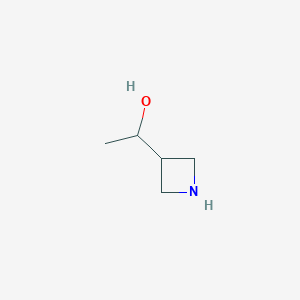
5-Bromo-2-iodoisopropylbenzene
Overview
Description
5-Bromo-2-iodoisopropylbenzene: is an organic compound with the molecular formula C9H10BrI . It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and an isopropyl group. This compound is of interest in organic synthesis and research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodoisopropylbenzene typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where bromine and iodine are introduced to the benzene ring under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-iodoisopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Used in Suzuki–Miyaura coupling.
Halogenating Agents: Used for introducing bromine and iodine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds .
Scientific Research Applications
Chemistry: 5-Bromo-2-iodoisopropylbenzene is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodoisopropylbenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions, allowing the compound to form new bonds and structures .
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Another compound with similar halogen substitutions, used in selective palladium-catalyzed cross-coupling reactions.
4-Bromo-1-iodo-2-isopropylbenzene: A structural isomer with different substitution patterns.
Uniqueness: 5-Bromo-2-iodoisopropylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of bromine, iodine, and isopropyl groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-1-iodo-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOHQLFWSINTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679219 | |
| Record name | 4-Bromo-1-iodo-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147014-97-8 | |
| Record name | 4-Bromo-1-iodo-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


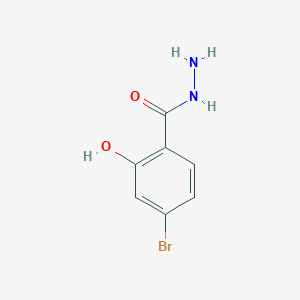
![Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate](/img/structure/B1524005.png)
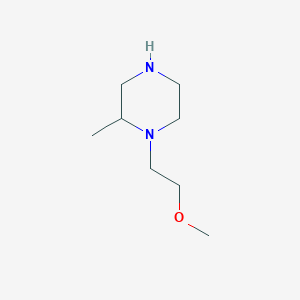
![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)
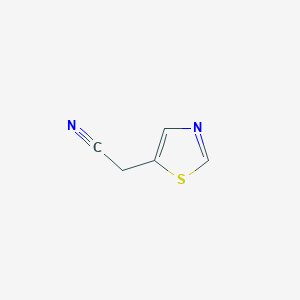
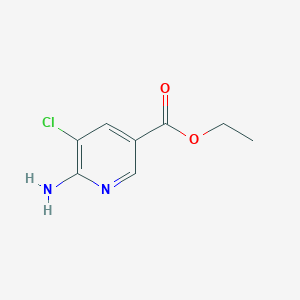

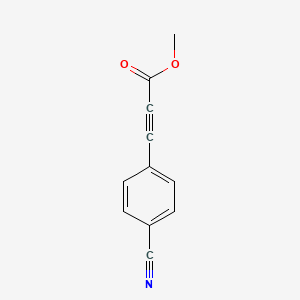
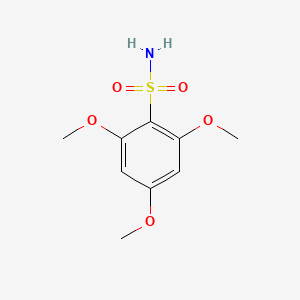

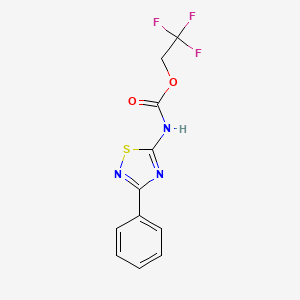
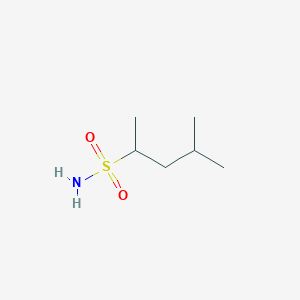
![4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B1524025.png)
